

Personal protective equipment for handling Clinofibrate

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Compound of Interest

Compound Name: Clinofibrate

Cat. No.: B1669179

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Essential Safety and Handling Guide for Clinofibrate

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with **Clinofibrate**. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Classification

Clinofibrate is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.^[1] It is essential to understand its hazard profile to implement appropriate safety measures.

Classification	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed. ^[1]
Acute Aquatic Toxicity	Category 1	H400: Very toxic to aquatic life. ^[1]
Chronic Aquatic Toxicity	Category 1	H410: Very toxic to aquatic life with long lasting effects. ^[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier against exposure. The following PPE is mandatory when handling **Clinofibrate**.^[1]

Protection Type	Specific Equipment	Purpose
Eye Protection	Safety goggles with side-shields.	Protects eyes from splashes or dust. ^{[1][2]}
Hand Protection	Protective chemical-resistant gloves (e.g., Nitrile).	Prevents skin contact. ^{[1][2]}
Body Protection	Impervious clothing, such as a lab coat or gown.	Protects skin and personal clothing from contamination. ^{[1][2]}
Respiratory Protection	A suitable respirator should be used if dust or aerosols are generated.	Prevents inhalation of harmful particles. ^[1]

Engineering controls, such as ensuring adequate ventilation and providing an accessible safety shower and eye wash station, are also fundamental to safe handling.^[1]

Operational and Disposal Plans

Handling Procedures:

- Avoid contact with eyes, skin, and clothing.^[1]
- Prevent the formation of dust and aerosols.^[1]
- Do not eat, drink, or smoke in areas where **Clinofibrate** is handled.^[1]
- Wash hands thoroughly after handling the substance.^[1]
- Use only in areas with appropriate exhaust ventilation.^[1]

Storage Protocols:

- Keep the container tightly sealed.^[1]

- Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
- Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Disposal Plan:

- Dispose of **Clinofibrate** and its container at an approved waste disposal plant.[1]
- Do not allow the product to enter drains, water courses, or the soil.[1]
- Follow all local, state, and federal regulations for hazardous waste disposal. Community-based drug "take-back" programs may be an option for proper disposal.[3]

Emergency Procedures

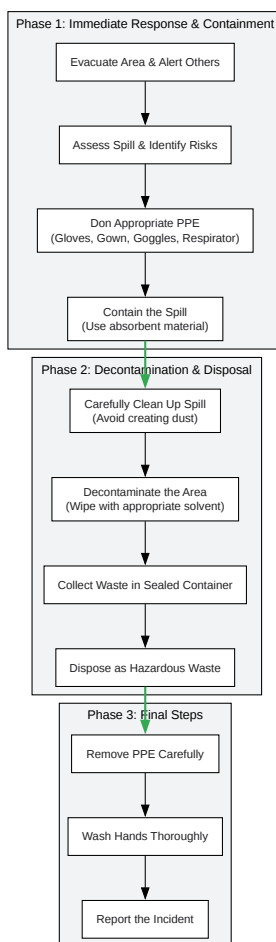
Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures:

- If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth.[1]
- Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
- Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[1]
- Inhalation: Move the person to fresh air immediately. If breathing is difficult, seek medical attention.

Spill Response Workflow:

A systematic approach is required to manage a spill of **Clinofibrate** safely.



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Caption: Workflow for handling a chemical spill of **Clinofibrate**.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for **Clinofibrate**.

Physical and Chemical Properties:

Property	Value
Molecular Formula	C28H36O6[1][4]
Molecular Weight	468.58 g/mol [1]
Appearance	Powder
Melting Point	143-146 °C[4]
Solubility	DMSO: 94 mg/mL[5]
DMF: 30 mg/mL[6]	
Ethanol: 30 mg/mL[6]	
Storage Temperature	-20°C (Powder)[1][6]
Stability	Stable under recommended storage conditions. [1] At least 4 years at -20°C.[6]

Toxicological Data:

Endpoint	Value
GHS Classification	Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Inhibition (IC50)	HMG-CoA reductase: 0.47 mM[5][6]
Human liver 3α-hydroxysteroid dehydrogenases: 40 μM[5]	
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocols Overview

Detailed experimental protocols are often proprietary. However, published literature describes methodologies used to characterize **Clinofibrate**'s activity.

In Vitro HMG-CoA Reductase Inhibition Assay:

- Objective: To determine the concentration of **Clinofibrate** required to inhibit the activity of the HMG-CoA reductase enzyme by 50% (IC50).
- Methodology Summary: The activity of HMG-CoA reductase is typically measured by monitoring the oxidation of NADPH to NADP+. The assay involves incubating the enzyme with its substrate (HMG-CoA) and NADPH in the presence of varying concentrations of the inhibitor (**Clinofibrate**). The rate of NADPH consumption is measured spectrophotometrically.
- Result: **Clinofibrate** was found to inhibit HMG-CoA reductase with an IC50 value of 0.47 mM.[5][6]

In Vivo Hypolipidemic Action in Rats:

- Objective: To assess the effect of **Clinofibrate** on serum cholesterol and triglyceride levels in animal models.
- Methodology Summary: Rats were administered **Clinofibrate** at doses of 10 and 30 mg/kg. The studies were conducted on rats fed both a normal diet and a semisynthetic diet high in sucrose. Blood samples were collected and analyzed to determine serum levels of cholesterol and triglycerides.
- Result: **Clinofibrate** significantly reduced serum cholesterol and triglyceride levels in the tested rats.[6] In atherosclerotic rats, **Clinofibrate** treatment lowered high plasma cholesterol levels, primarily in the very low-density lipoprotein (VLDL) fraction.[5]

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